molecular formula C10H17NO5 B13325314 (2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid

(2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid

Cat. No.: B13325314
M. Wt: 231.25 g/mol
InChI Key: XPLRZNDPTQWMSL-BQBZGAKWSA-N
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Description

(2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is a chiral compound that belongs to the class of tetrahydrofuran derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1

InChI Key

XPLRZNDPTQWMSL-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](OC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (2S,4S)-4-hydroxytetrahydrofuran-2-carboxylic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of (2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid may involve optimized reaction conditions, such as:

    Automated Reactors: Use of automated reactors to control reaction parameters precisely.

    Scalable Purification: Implementation of scalable purification methods like crystallization or large-scale chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.

Major Products:

    Oxidation: Formation of lactones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of free amine derivatives.

Scientific Research Applications

(2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor agonists/antagonists.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism of action of (2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid depends on its specific application:

    Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Interaction: It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    (2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: A diastereomer with different spatial arrangement of atoms, leading to distinct reactivity and biological activity.

    (2R,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: Another diastereomer with unique properties compared to the (2S,4S) compound.

Uniqueness:

    Chirality: The (2S,4S) configuration imparts specific stereochemical properties that influence its reactivity and interactions with biological targets.

    Boc Protection: The presence of the Boc group provides stability to the amino group, allowing for selective reactions and modifications.

Biological Activity

(2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. Its unique structure, characterized by a tetrahydrofuran ring and a tert-butoxycarbonyl (Boc) protected amino group, makes it significant in various biochemical applications, particularly in peptide synthesis and pharmaceutical development.

Structural Overview

The molecular formula of (2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is C10H17NO5, with a molecular weight of 231.25 g/mol. The compound’s structural representation includes:

  • Tetrahydrofuran Ring : Provides stability and unique reactivity.
  • Boc-Protected Amino Group : Prevents unwanted side reactions during synthesis.
  • Carboxylic Acid Functional Group : Facilitates participation in peptide bond formation.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The presence of both the Boc-protected amino group and the carboxylic acid allows it to engage in peptide bond formation and other chemical transformations essential for biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives related to (2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid. Compounds with similar structures have shown promising results against various bacterial strains. For instance, derivatives of thiazolidine-4-carboxylic acids exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, certain derivatives demonstrated superior efficacy compared to standard antibiotics like Penicillin G and Kanamycin B .

Case Studies

  • Antibacterial Screening : A study synthesized several derivatives of thiazolidine-4-carboxylic acids and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the Boc protection exhibited enhanced antibacterial properties compared to their unprotected counterparts .
  • Peptide Synthesis : Utilizing (2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid as an intermediate has been pivotal in synthesizing bioactive peptides. The stability provided by the Boc group allows for more controlled reactions during peptide coupling processes.

Comparative Analysis

The following table summarizes the biological activities of (2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid and related compounds:

Compound NameStructureAntibacterial ActivityNotes
(2S,4S)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acidC10H17NO5ModerateUsed as an intermediate in peptide synthesis
3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acidVariesHigh (IC50 = 0.195 µg/mL against Pseudomonas aeruginosa)Superior activity compared to standard antibiotics
(2R,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acidVariesVery HighNotable for its potent antibacterial effects

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